![molecular formula C14H15BrN4O B6512660 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide CAS No. 929411-67-6](/img/structure/B6512660.png)
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” is a compound that likely belongs to the class of chemicals known as quinazoline derivatives . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many of them are used in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis information for “this compound” is not available, similar compounds such as 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques .
Wirkmechanismus
Target of Action
The primary target of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the DNA, thereby halting the replication process . The compound retains activity against strains representing all three subspecies of the M. abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. Without the ability to introduce supercoils into the DNA, the replication process is halted. This leads to the death of the bacterial cell, as it can no longer replicate its DNA and divide .
Pharmacokinetics
abscessus suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound prevents bacterial replication, leading to the death of the bacterial cell . This results in a reduction in the number of bacteria and the prevention of biofilm formation .
Action Environment
The action of this compound is influenced by the bacterial environment. The compound retains activity against all three subspecies of the M. abscessus complex, suggesting that it is effective in diverse bacterial environments . .
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide has a number of advantages and limitations for use in laboratory experiments. The advantages include its low cost, its ability to act as a substrate for cytochrome P450, and its ability to be metabolized to form the final product. The limitations include its low solubility in water and its potential to cause adverse reactions in humans.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide. These include further studies of its mechanism of action, its potential use in drug metabolism studies, and its potential use in the synthesis of other compounds. Additionally, research could be conducted to further understand its biochemical and physiological effects and to determine its potential applications in drug design and development. Other potential future directions for research involving this compound include its potential use in the synthesis of other heterocyclic compounds, its potential use in the synthesis of other organic compounds, and its potential use in the synthesis of pharmaceuticals.
Synthesemethoden
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is synthesized using a two-step process that involves the condensation of 6-bromoquinazoline-4-carboxylic acid with piperidine-4-carboxylic acid. The first step involves the reaction of 6-bromoquinazoline-4-carboxylic acid with piperidine-4-carboxylic acid in aqueous methanol to form an intermediate. The intermediate is then reacted with bromine in acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is widely used in scientific research and laboratory experiments due to its ability to act as a substrate for the enzyme cytochrome P450. It is also used in studies of enzyme inhibition, enzyme kinetics, and drug metabolism. This compound has been used in studies of the metabolism of drugs such as phenytoin, carbamazepine, and clobazam. It has also been used to study the metabolism of other compounds such as phenobarbital and primidone.
Eigenschaften
IUPAC Name |
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGWYXWZLTONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.